REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:12]([N:14]2[CH2:19][CH2:18][N:17]([CH2:20][CH3:21])[CH2:16][CH2:15]2)=O)[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.B.C1COCC1.Cl.O>C1COCC1>[CH2:20]([N:17]1[CH2:18][CH2:19][N:14]([CH2:12][C:4]2[CH:3]=[C:2]([NH2:1])[CH:7]=[C:6]([C:8]([F:9])([F:11])[F:10])[CH:5]=2)[CH2:15][CH2:16]1)[CH3:21] |f:1.2|
|
Name
|
(3-amino-5-trifluoromethyl-phenyl)-(4-ethyl-piperazin-1-yl)-methanone
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(C1)C(F)(F)F)C(=O)N1CCN(CC1)CC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
145.5 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 14 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
at 65° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 15 h
|
Duration
|
15 h
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered
|
Type
|
EXTRACTION
|
Details
|
the filtrate extracted 3 times with AcOEt
|
Type
|
WASH
|
Details
|
The organic phases are washed twice with 1 N HCl
|
Type
|
ADDITION
|
Details
|
The combined acidic phases are made basic by addition of saturated Na2CO3 solution
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with AcOEt
|
Type
|
WASH
|
Details
|
The organic layers are washed twice with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
Column chromatography (SiO2; AcOEt/EtOH/NH3 95:5:1→90:10:1) followed by extraction between 3 portions of AcOEt, 3 portions of water and finally brine
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CONCENTRATION
|
Details
|
(Na2SO4) and concentration
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CCN(CC1)CC=1C=C(C=C(C1)C(F)(F)F)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |